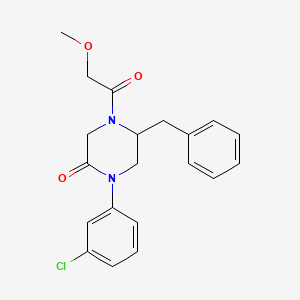

![molecular formula C16H13ClN4O B5550009 N-{2-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5550009.png)

N-{2-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Triazole derivatives, including structures similar to "N-{2-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine," are an important class of heterocyclic compounds. They have garnered interest due to their wide range of chemical and biological properties, making them valuable in various fields such as medicinal chemistry, agriculture, and material science.

Synthesis Analysis

The synthesis of triazole derivatives often involves the cyclization of azides and alkynes, a process known as the Huisgen cycloaddition. This reaction can be catalyzed by copper(I) to selectively form 1,4-disubstituted triazoles, a method that is part of the broader "click chemistry" approach due to its efficiency and selectivity (Kaushik et al., 2019).

Wissenschaftliche Forschungsanwendungen

Thermodynamic and Electrochemical Evaluation

Triazole Schiff bases, including derivatives closely related to the compound , have been investigated for their potential as corrosion inhibitors on mild steel in acid media. These studies reveal that triazole compounds can effectively protect metals against corrosion, making them valuable in industrial applications where metal preservation is crucial. The research shows a correlation between the molecular structure of triazole derivatives and their efficiency as corrosion inhibitors, suggesting that modifications to the triazole core can significantly impact their protective capabilities (Chaitra, Mohana, & Tandon, 2015).

Antimicrobial Activities

Another study focused on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives. These compounds were evaluated against various microorganisms, and some displayed good to moderate antimicrobial activities. This suggests that triazole derivatives, including the compound you're interested in, may have potential applications in developing new antimicrobial agents, which is crucial for addressing the growing issue of antibiotic resistance (Bektaş et al., 2010).

Oxidative Cycloaddition Reactions

Triazole compounds have also been explored for their reactivity in oxidative cycloaddition reactions. These reactions are significant for constructing complex molecules, including potential pharmaceuticals. The ability of triazole derivatives to participate in such reactions under metal-free and azide-free conditions highlights their versatility as reagents in organic synthesis, offering pathways to synthesize a broad range of structurally diverse molecules (Bai et al., 2015).

Ligand Acceleration in Cycloaddition Reactions

Furthermore, triazoles have been employed as ligands to accelerate azide-alkyne cycloaddition reactions, a cornerstone of click chemistry. This application is particularly relevant in the synthesis of polymers, bioconjugates, and other functional materials. The efficiency of these ligands can dramatically affect the reaction outcomes, emphasizing the importance of the triazole structure in catalysis (Presolski, Hong, Cho, & Finn, 2010).

Eigenschaften

IUPAC Name |

(E)-1-[2-[(2-chlorophenyl)methoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O/c17-15-7-3-1-6-14(15)10-22-16-8-4-2-5-13(16)9-20-21-11-18-19-12-21/h1-9,11-12H,10H2/b20-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLUERBBJTVUOP-AWQFTUOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=CC=C2C=NN3C=NN=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC2=CC=CC=C2/C=N/N3C=NN=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3R*,4R*)-1-[(4-chlorophenyl)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5549929.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5549945.png)

![5-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5549951.png)

![5-(4-tert-butylphenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5549959.png)

![(3S*,4R*)-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5549964.png)

![3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)propanoic acid](/img/structure/B5549971.png)

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-5-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5549992.png)

![(4aS*,8aR*)-1-[2-(methylamino)ethyl]-6-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5550004.png)

![ethyl 8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B5550020.png)

![(3R*,4S*)-4-isopropyl-N,N-dimethyl-1-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinamine](/img/structure/B5550025.png)